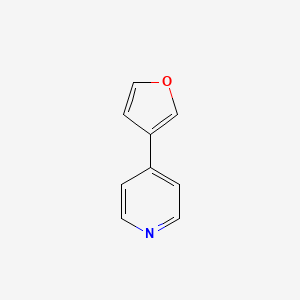
methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate typically involves the bromination of 7-methoxyindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 4-position of the indole ring. The resulting 4-bromo-7-methoxyindole is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-7-methoxy-1H-indole-2-carboxylate.
Applications De Recherche Scientifique
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-1H-indole-2-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxy-1H-indole-2-carboxylate: Lacks the bromine atom at the 4-position.
Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate: Has a chlorine atom instead of bromine at the 4-position.
Uniqueness
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate is unique due to the presence of both bromine and methoxy substituents, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)6-5-8(11(14)16-2)13-10(6)9/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNQXFCTYWYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]aceticacid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)


![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)

